molecular formula C11H9F3O2 B1529324 Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone CAS No. 1341065-96-0

Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone

Cat. No. B1529324
M. Wt: 230.18 g/mol
InChI Key: MTMAQCLBWVKKEQ-UHFFFAOYSA-N
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Description

Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone is a chemical compound with the molecular formula C11H9F3O2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone consists of a cyclopropyl group attached to a phenyl ring via a methanone group. The phenyl ring has a trifluoromethoxy group at the 3-position .


Physical And Chemical Properties Analysis

Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone is a liquid at room temperature . It has a molecular weight of 230.19 . The density of this compound is 1.3±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Histamine H3-Receptor Antagonists

Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone derivatives have been utilized in the synthesis of ciproxifan, a novel reference antagonist for the histamine H3 receptor. A key reaction for preparation involves SNAr for acylated fluoroaromatics with an additional cyclization in a one-pot procedure, eliminating the need for chromatographic purification steps and resulting in good yields (Stark, 2000).

Anti-mycobacterial Agents

A new class of anti-mycobacterial agents has been synthesized from phenyl cyclopropyl methanones, showing potential against Mycobacterium tuberculosis H37Rv in vitro. The most active compounds demonstrated activity against multidrug-resistant strains, highlighting the therapeutic potential of cyclopropyl[3-(trifluoromethoxy)phenyl]methanone derivatives in treating tuberculosis (Dwivedi et al., 2005; Bisht et al., 2010).

Combinatorial Chemistry Scaffolds

Efficient, high-yielding one-pot synthesis methods have been developed for substituted cyclopropyl phenyl methanones, serving as combinatorial scaffolds for generating structurally diverse alicyclic compounds. These methodologies provide rapid access to a variety of functionalized cyclopropyl phenyl methanones, useful in drug discovery and development processes (Grover et al., 2004).

Chemical Reactivity and Mechanistic Studies

Studies on the photolysis of acetophenone derivatives with α-cyclopropyl substituents have provided insights into the triplet reactivity of these compounds. By comparing the feasibility of H atom abstraction, cyclopropyl cleavage, and β-quenching of their triplet ketones, researchers have advanced the understanding of their photochemical behavior, contributing to the broader field of photochemistry (Ranaweera et al., 2015).

Fluorine Chemistry

In the synthesis of fluorine-containing organic molecules, cyclopropyl[3-(trifluoromethoxy)phenyl]methanone derivatives have been explored for their reactivity towards creating distally fluorinated ketones. This research is significant for the development of fluorinated pharmaceuticals and agrochemicals, where the incorporation of fluorine can profoundly affect the biological activity and physical properties of the compounds (Konik et al., 2017).

Safety And Hazards

This compound is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

cyclopropyl-[3-(trifluoromethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)16-9-3-1-2-8(6-9)10(15)7-4-5-7/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMAQCLBWVKKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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